molecular formula C30H48O B579208 (4aR,6aR,6aR,6bR,8aS,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-1,2,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydropicen-3-one CAS No. 16054-73-2

(4aR,6aR,6aR,6bR,8aS,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-1,2,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydropicen-3-one

Cat. No.: B579208
CAS No.: 16054-73-2
M. Wt: 424.713
InChI Key: CJRZLPSJKBMUPM-NGVMWHTRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

psi-Taraxasterone is a natural product found in Picris hieracioides and Ixeris chinensis with data available.

Scientific Research Applications

Anti-Oedematous Activities

Psi-taraxasterone, identified in the flower heads of Marigold (Calendula officinalis L.), exhibits notable anti-oedematous activities. Research demonstrates that while the free monol, psi-taraxasterol, has a slightly lower effect, it still contributes significantly to anti-inflammatory responses. This suggests its potential application in treating oedema and related inflammatory conditions (Zitterl-Eglseer et al., 1997).

Triterpene Compounds in Medicinal Herbs

Psi-taraxasterone is also found in Cirsium setosum, a plant recognized for its medicinal properties. The identification of psi-taraxasterone among other triterpene compounds highlights the herb's potential for therapeutic applications, particularly in traditional medicine (Li et al., 2012).

Anti-Inflammatory Effects

The anti-inflammatory effects of taraxasterol, closely related to psi-taraxasterone, have been studied in the context of ethanol-induced liver injury in mice. This research indicates potential protective effects of taraxasterol and, by extension, psi-taraxasterone, against liver injury through antioxidative stress and anti-inflammatory pathways (Xu et al., 2018).

Potential in Cancer Immunotherapy

Research on porous silicon (PSi) nanoparticles, while not directly linked to psi-taraxasterone, could provide insights into potential nanomedical applications for similar compounds. The versatility and biocompatibility of PSi suggest that psi-taraxasterone, with appropriate formulation, could be explored for drug delivery and therapy in cancer and other diseases (Li et al., 2018).

Anti-Inflammatory Activity in Macrophages

Taraxasterol's ability to inhibit inflammatory responses in lipopolysaccharide-induced macrophages implies a potential role for psi-taraxasterone in modulating immune responses. This could be significant for developing treatments for various inflammatory and autoimmune disorders (Zhang et al., 2012).

Properties

CAS No.

16054-73-2

Molecular Formula

C30H48O

Molecular Weight

424.713

IUPAC Name

(4aR,6aR,6aR,6bR,8aS,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-1,2,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydropicen-3-one

InChI

InChI=1S/C30H48O/c1-19-11-14-27(5)17-18-29(7)21(25(27)20(19)2)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h11,20-23,25H,9-10,12-18H2,1-8H3/t20-,21-,22+,23-,25-,27-,28+,29-,30-/m1/s1

InChI Key

CJRZLPSJKBMUPM-NGVMWHTRSA-N

SMILES

CC1C2C3CCC4C5(CCC(=O)C(C5CCC4(C3(CCC2(CC=C1C)C)C)C)(C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4aR,6aR,6aR,6bR,8aS,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-1,2,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydropicen-3-one
Reactant of Route 2
(4aR,6aR,6aR,6bR,8aS,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-1,2,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydropicen-3-one
Reactant of Route 3
(4aR,6aR,6aR,6bR,8aS,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-1,2,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydropicen-3-one
Reactant of Route 4
(4aR,6aR,6aR,6bR,8aS,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-1,2,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydropicen-3-one
Reactant of Route 5
(4aR,6aR,6aR,6bR,8aS,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-1,2,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydropicen-3-one
Reactant of Route 6
(4aR,6aR,6aR,6bR,8aS,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-1,2,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydropicen-3-one

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